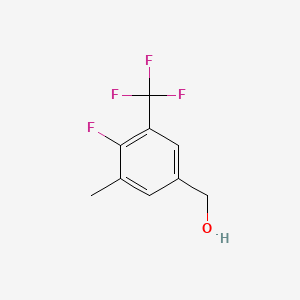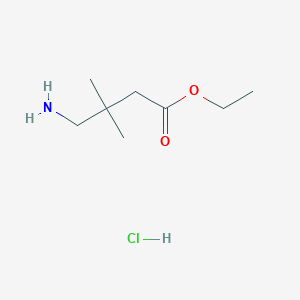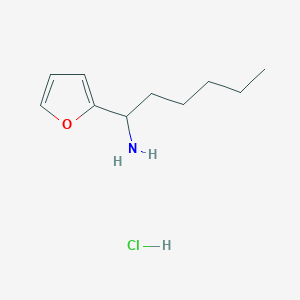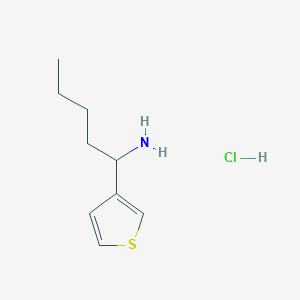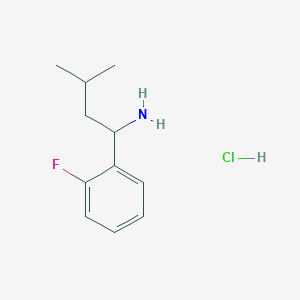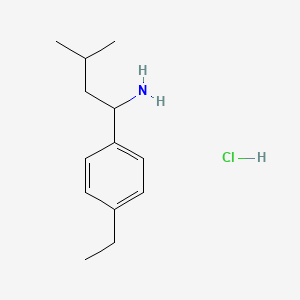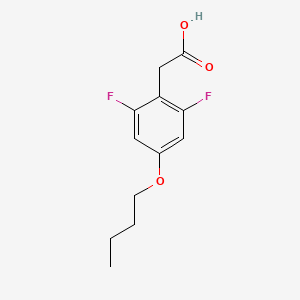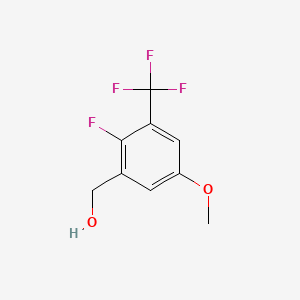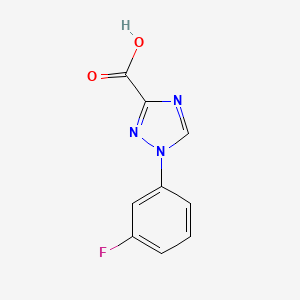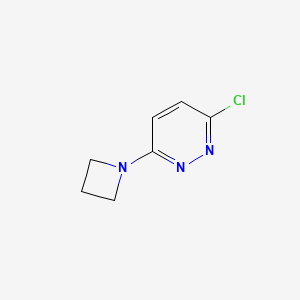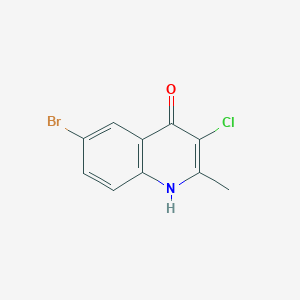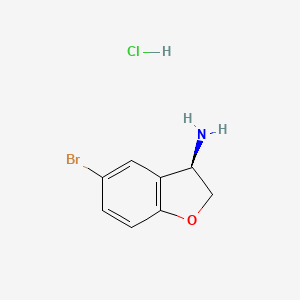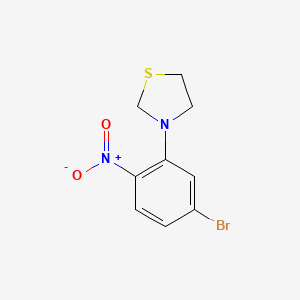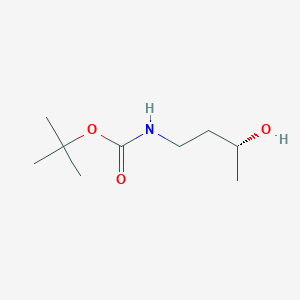![molecular formula C14H26N2O2 B1446959 Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate CAS No. 1798699-73-6](/img/structure/B1446959.png)
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate
説明
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate is a chemical compound with the CAS Number: 1798699-73-6 . It has a molecular weight of 254.37 . The IUPAC name for this compound is tert-butyl N-(3-aminocyclobutyl)-N-(cyclopropylmethyl)glycinate . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The exact boiling point is not specified in the retrieved data .科学的研究の応用
Polymer Membranes for Purification
Polymer membranes have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), showing the significance of polymer-based technologies in enhancing fuel performance and reducing hazardous emissions. This approach underlines the potential application of similar chemical compounds in the environmental and energy sectors (Pulyalina et al., 2020).
Biodegradation in Environmental Management
The study of biodegradation pathways for compounds like Ethyl Tert-butyl Ether (ETBE) in soil and groundwater demonstrates the environmental impact and management strategies for chemical pollutants. Microorganisms capable of degrading such compounds highlight the biological interactions and potential bioremediation applications (Thornton et al., 2020).
Synthetic Antioxidants for Health and Environment
Research on Synthetic Phenolic Antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), explores their widespread use, environmental occurrence, human exposure, and associated health implications. This illustrates the importance of chemical analysis and safety evaluations in various consumer products and environmental samples (Liu & Mabury, 2020).
Microbial Degradation for Environmental Remediation
Understanding the microbial degradation of fuel oxygenates like MTBE underlines the role of microorganisms in treating contaminated soil and groundwater. The exploration of microbial pathways and their applications in bioaugmentation and biostimulation strategies offers insights into environmental biotechnology (Schmidt et al., 2004).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 2-[(3-aminocyclobutyl)-(cyclopropylmethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJQEMDQHFIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1CC1)C2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



